molecular formula C7H15NO B8186966 (4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine

(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine

Cat. No.: B8186966
M. Wt: 129.20 g/mol
InChI Key: VXCNRARJXVLHLI-LURJTMIESA-N
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Description

(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group at the 2-position and an amine group at the 4-position. It is a chiral molecule with the (4S) configuration, which means that the substituents around the 4th carbon are arranged in a specific spatial orientation.

Properties

IUPAC Name

(4S)-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCNRARJXVLHLI-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CCO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through an intramolecular nucleophilic substitution reaction.

    Introduction of the Dimethyl Group: The dimethyl group can be introduced via a methylation reaction using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Amination: The introduction of the amine group at the 4-position can be accomplished through a reductive amination reaction. This involves the reaction of the corresponding ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, isocyanates.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or ureas.

Scientific Research Applications

(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine: The enantiomer of the compound with the (4R) configuration.

    2,2-Dimethyl-tetrahydro-pyran-4-ol: A similar compound with a hydroxyl group instead of an amine group.

    2,2-Dimethyl-tetrahydro-pyran-4-one: A similar compound with a ketone group at the 4-position.

Uniqueness

(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine is unique due to its specific (4S) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral recognition studies.

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